1-(dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene is a fluorinated aromatic compound characterized by the presence of five fluorine atoms and a dimethoxymethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene typically involves the reaction of pentafluorobenzene with formaldehyde dimethyl acetal in the presence of an acid catalyst. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation Reactions: The dimethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the methoxy groups, yielding simpler fluorinated benzene derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Fluorinated benzene derivatives with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simplified fluorinated benzene compounds.
Scientific Research Applications
1-(Dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Materials Science: Incorporated into polymers and other materials to enhance their chemical resistance and thermal stability.
Medicinal Chemistry: Investigated for potential use in drug development due to its unique chemical properties.
Biological Studies: Used as a probe to study the effects of fluorinated compounds on biological systems.
Mechanism of Action
The mechanism by which 1-(dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene exerts its effects depends on the specific application. In organic synthesis, the compound acts as a reactive intermediate, participating in various chemical reactions. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes and other biomolecules, potentially altering their activity and stability.
Comparison with Similar Compounds
Pentafluorobenzene: Lacks the dimethoxymethyl group, making it less reactive in certain chemical reactions.
1-(Methoxymethyl)-2,3,4,5,6-pentafluorobenzene: Contains only one methoxy group, resulting in different reactivity and properties.
1-(Dimethoxymethyl)-benzene: Lacks the fluorine atoms, leading to significantly different chemical behavior.
Uniqueness: 1-(Dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene is unique due to the combination of fluorine atoms and the dimethoxymethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
115754-19-3 |
---|---|
Molecular Formula |
C9H7F5O2 |
Molecular Weight |
242.14 g/mol |
IUPAC Name |
1-(dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C9H7F5O2/c1-15-9(16-2)3-4(10)6(12)8(14)7(13)5(3)11/h9H,1-2H3 |
InChI Key |
VBKFGXKGPHDXFW-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C(=C(C(=C1F)F)F)F)F)OC |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.